N-(4-Cyanothian-4-yl)-2-(2-methylphenyl)acetamide
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Description
N-(4-Cyanothian-4-yl)-2-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C15H18N2OS and its molecular weight is 274.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Applications
Research has demonstrated that derivatives similar to N-(4-Cyanothian-4-yl)-2-(2-methylphenyl)acetamide, such as various thiazole and acetamide compounds, show promise in anticancer applications. For instance, Evren et al. (2019) synthesized new thiazole derivatives studied for their anticancer activity, highlighting the potential of these compounds in targeting specific cancer cell lines, such as A549 human lung adenocarcinoma cells, with selective cytotoxicity and apoptosis-inducing capabilities (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antimicrobial Applications
Another domain where related compounds have shown efficacy is in antimicrobial applications. Darwish et al. (2014) explored the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating promising results as antimicrobial agents. This suggests that this compound could potentially be explored for its antimicrobial properties, given the structural similarities and functional groups involved (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Synthesis and Reactivity in Heterocyclic Chemistry
The compound's role as a synthon in heterocyclic chemistry is also noteworthy. Gouda (2014) discussed the versatility of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a precursor in the synthesis of diverse heterocyclic compounds. This underscores the potential of this compound in serving as a key intermediate in the synthesis of complex heterocyclic structures, which are crucial in drug development and other areas of chemical research (Gouda, 2014).
Properties
IUPAC Name |
N-(4-cyanothian-4-yl)-2-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-12-4-2-3-5-13(12)10-14(18)17-15(11-16)6-8-19-9-7-15/h2-5H,6-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTXZXCBQXBSOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2(CCSCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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